Specific Scientific Field: The field of application is Neuropharmacology .
Summary of the Application: GNF-2 is an allosteric inhibitor of Bcr-Abl. It was developed as a new class of anti-cancer drug to treat resistant chronic myelogenous leukemia. Recent studies suggest that c-Abl inhibition would provide a neuroprotective effect in animal models of Parkinson’s disease as well as in clinical trials .
Methods of Application or Experimental Procedures: In the study, the hypothesis that c-Abl inhibition by GNF-2 may attenuate the inflammatory activation of glia and the ensuing pain behaviors in animal models was tested. GNF-2 reduced lipopolysaccharide (LPS)-induced nitric oxide and pro-inflammatory cytokine production in cultured glial cells in a c-Abl-dependent manner .
Results or Outcomes: The results show that GNF-2 administration significantly attenuated mechanical and thermal hypersensitivities in experimental models of diabetic and inflammatory pain .
Specific Scientific Field: The field of application is Hematology .
Summary of the Application: GNF-2, a mono-selective BCR-ABL inhibitor that targets wild-type BCR-ABL and many clinically relevant imatinib resistant mutants, was recently discovered and provided the first demonstration that c-ABL kinase activity could be modulated by an inhibitor that binds outside the ATP or substrate binding sites .
Methods of Application or Experimental Procedures: In the study, it was hypothesized that GNF-2 inhibits BCR-ABL activation of HCK by binding to the ABL myristoyl-binding pocket and blocking access to the HCK myristoyl moiety .
Specific Scientific Field: The field of application is Pharmacology .
Summary of the Application: GNF-2 has been studied in combination with other drugs for enhanced therapeutic effect. Specifically, GNF-2 in combination with imatinib, a tyrosine-kinase inhibitor, showed a synergistic inhibitory effect on Abl, a protein that is often mutated in certain types of cancer .
Methods of Application or Experimental Procedures: In the study, GNF-2 and imatinib were administered together, and their combined effect on Abl was observed. The binding of GNF-2 to the myristoyl site with its trifluoromethoxy group buried deeply in the hydrophobic pocket was noted .
Results or Outcomes: The results showed that the combination of GNF-2 and imatinib had a greater inhibitory effect on Abl than either drug alone .
Summary of the Application: GNF-2 has been studied for its potential role in managing inflammatory pain. It is believed to attenuate the inflammatory activation of glia, which could help alleviate chronic pain .
Methods of Application or Experimental Procedures: In the study, the effect of GNF-2 on lipopolysaccharide (LPS)-induced nitric oxide and pro-inflammatory cytokine production in cultured glial cells was observed. The study aimed to understand whether GNF-2 could reduce these inflammatory responses in a c-Abl-dependent manner .
Results or Outcomes: The results showed that GNF-2 administration significantly attenuated mechanical and thermal hypersensitivities in experimental models of diabetic and inflammatory pain .
Summary of the Application: GNF-2 has been studied for its potential role in managing neuroinflammation. It is believed to attenuate the inflammatory activation of glia, which could help alleviate chronic pain .
Specific Scientific Field: The field of application is Oncology .
Summary of the Application: GNF-2 is an allosteric inhibitor of Bcr-Abl. It was developed as a new class of anti-cancer drug to treat resistant chronic myelogenous leukemia .
GNF-2 is a selective allosteric inhibitor of the Bcr-Abl tyrosine kinase, which is an oncogenic fusion protein resulting from chromosomal translocations. This compound is notable for its non-ATP competitive mechanism, targeting the myristate-binding site of the Bcr-Abl protein. GNF-2 has demonstrated significant selectivity, inhibiting Bcr-Abl activity without affecting many other kinases, such as fms-like tyrosine kinase 3 and platelet-derived growth factor receptor . Its chemical structure includes a trifluoromethoxy group and an aniline moiety, which contribute to its binding affinity and inhibitory activity .
The primary reaction involving GNF-2 is its binding to the myristate site of Bcr-Abl. This interaction leads to conformational changes in the protein that inhibit its kinase activity. The binding does not interfere with ATP binding, allowing for a unique mechanism of action compared to traditional ATP-competitive inhibitors . The compound's IC50 value is reported to be approximately 267 nM, indicating its potency in inhibiting Bcr-Abl activity .
GNF-2 exhibits significant biological activity beyond its role as a cancer therapeutic. Research has shown that it can attenuate inflammatory responses in glial cells by reducing nitric oxide and pro-inflammatory cytokine production, particularly in contexts involving lipopolysaccharide-induced activation . This suggests potential applications in managing chronic pain and neuroinflammation, highlighting its versatility as a therapeutic agent.
GNF-2 has primarily been studied for its potential in cancer therapy due to its ability to inhibit Bcr-Abl activity in chronic myeloid leukemia. Additionally, its effects on neuroinflammation suggest applications in treating chronic pain conditions and other neurological disorders . The compound's selectivity makes it a valuable candidate for further research into targeted therapies that minimize off-target effects.
Studies have employed various biophysical methods, including nuclear magnetic resonance spectroscopy and hydrogen exchange mass spectrometry, to investigate GNF-2's interactions with Bcr-Abl. These studies have confirmed that GNF-2 induces significant conformational changes in the protein, particularly affecting the αI helix and disrupting the catalytic machinery at the ATP-binding site through allosteric modulation . Such insights are crucial for understanding how GNF-2 can be optimized for therapeutic use.
Several compounds share structural or functional similarities with GNF-2. Below is a comparison highlighting their unique features:
Compound Name | Mechanism of Action | Selectivity | Notable Features |
---|---|---|---|
Imatinib | ATP-competitive inhibitor | Broad spectrum against kinases | First-line treatment for chronic myeloid leukemia |
GNF-5 | Allosteric inhibitor | Selective for Bcr-Abl | Related compound with similar binding properties |
Dasatinib | Dual Bcr-Abl and Src inhibitor | Broad spectrum against kinases | Effective against imatinib-resistant mutations |
Nilotinib | ATP-competitive inhibitor | Selective for Bcr-Abl | Second-line treatment option for chronic myeloid leukemia |
Uniqueness of GNF-2: Unlike many other inhibitors, GNF-2's allosteric mechanism allows it to avoid competition with ATP, providing a distinct advantage in certain therapeutic contexts. Its selectivity reduces the likelihood of side effects associated with broader-spectrum inhibitors.
Irritant